5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one
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Overview
Description
5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one typically involves multi-step organic reactions. The starting materials are usually substituted benzaldehydes and nitroalkanes. The key steps may include:
Aldol Condensation: The initial step involves the condensation of substituted benzaldehyde with a nitroalkane under basic conditions to form an intermediate nitroalkene.
Cyclization: The nitroalkene undergoes cyclization in the presence of a suitable catalyst to form the chromen-4-one core.
Nitration: The chromen-4-one core is then nitrated using a nitrating agent such as nitric acid to introduce nitro groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro or fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of specific pathways. The nitro and fluorinated groups may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5,7-dimethyl-6,8-dinitro-4H-chromen-4-one: Lacks the octafluorobutyl group.
5,7-dimethyl-6,8-dinitro-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one: Contains a shorter fluorinated chain.
5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3-hexafluoropropyl)-4H-chromen-4-one: Contains a different fluorinated chain length.
Uniqueness
The presence of the octafluorobutyl group in 5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C15H8F8N2O6 |
---|---|
Molecular Weight |
464.22 g/mol |
IUPAC Name |
5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one |
InChI |
InChI=1S/C15H8F8N2O6/c1-4-8-6(26)3-7(13(18,19)15(22,23)14(20,21)12(16)17)31-11(8)10(25(29)30)5(2)9(4)24(27)28/h3,12H,1-2H3 |
InChI Key |
PUYSEWGYYDLEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=C(OC2=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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